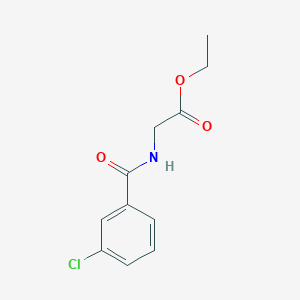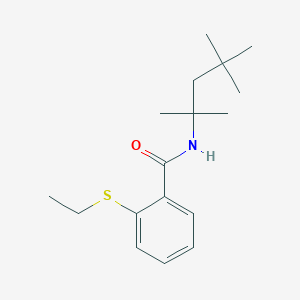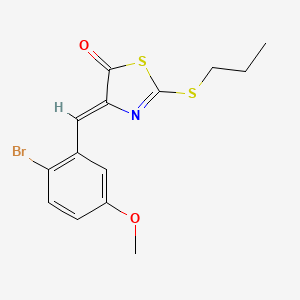
N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorinated methoxyphenyl group and a pentafluorobenzamide moiety
Mécanisme D'action
Target of Action
It has been suggested that it may interact with the ephrin type-b receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and proliferation.
Mode of Action
The exact mode of action of SMR000075737 is not well understood due to the limited available data. It is hypothesized that the compound may interact with its target receptor, leading to changes in the receptor’s activity. This could potentially alter cellular processes such as signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by SMR000075737 are currently unknown. Given its potential interaction with the Ephrin type-B receptor 4, it might influence pathways related to cell migration, adhesion, and proliferation .
Result of Action
Given its potential interaction with the ephrin type-b receptor 4, it might influence cellular processes such as cell migration, adhesion, and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the chlorinated phenyl ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Shares a similar chlorinated methoxyphenyl group but differs in the acetamide moiety.
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Contains a hydroxybenzamide group instead of the pentafluorobenzamide moiety.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of its chlorinated methoxyphenyl group and pentafluorobenzamide moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO2/c1-23-7-3-2-5(4-6(7)15)21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFHLISMWHLZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4536203.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4536204.png)

![N-(2,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4536239.png)
![5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4536245.png)

![6-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid](/img/structure/B4536252.png)
![1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B4536253.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide](/img/structure/B4536256.png)
![tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B4536260.png)

![4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4536281.png)
